molecular formula C19H17N3O5S B15151937 N~2~-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide

N~2~-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide

Cat. No.: B15151937
M. Wt: 399.4 g/mol
InChI Key: CRXIDEXEHBDTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a naphthalene ring, a nitrophenyl group, and a methylsulfonyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide typically involves multi-step organic reactions. One common approach is the condensation of naphthalen-1-ylamine with 3-nitrobenzoyl chloride to form an intermediate amide. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methylsulfonyl group.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted glycinamides depending on the nucleophile used.

Scientific Research Applications

N~2~-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific active sites, modulating the activity of these targets. For example, the nitrophenyl group may participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-(4-pyridinylmethyl)glycinamide
  • N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)-N~2~-(4-phenoxyphenyl)glycinamide

Uniqueness

N~2~-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17N3O5S

Molecular Weight

399.4 g/mol

IUPAC Name

2-(N-methylsulfonyl-3-nitroanilino)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H17N3O5S/c1-28(26,27)21(15-8-5-9-16(12-15)22(24)25)13-19(23)20-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,20,23)

InChI Key

CRXIDEXEHBDTGP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.